Strategic Utilization of CAS 933795-55-2 in Medicinal Chemistry: A Technical Guide to Functionalization and Pharmacophore Integration
Strategic Utilization of CAS 933795-55-2 in Medicinal Chemistry: A Technical Guide to Functionalization and Pharmacophore Integration
Executive Summary
In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a critical strategy for improving the pharmacokinetic properties of development candidates. CAS 933795-55-2 , chemically identified as 3-(1H-Pyrazol-1-yl)cyclohexan-1-one , is a highly strategic synthetic building block designed to address this challenge. By fusing a privileged heterocyclic pharmacophore (pyrazole) with an sp³-rich, functionalizable aliphatic core (cyclohexanone), this intermediate allows medicinal chemists to rapidly generate structurally complex, three-dimensional libraries.
This technical whitepaper provides an in-depth analysis of CAS 933795-55-2, detailing its physicochemical profile, the mechanistic causality behind its reactivity, and self-validating experimental protocols for its integration into targeted drug discovery workflows.
Physicochemical Profiling
Understanding the quantitative baseline of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The ketone moiety provides a versatile handle for derivatization, while the pyrazole ring introduces critical hydrogen-bond accepting capabilities [1].
Table 1: Quantitative Physicochemical Profile of CAS 933795-55-2
| Property | Value | Structural Implication |
| Chemical Name | 3-(1H-Pyrazol-1-yl)cyclohexan-1-one | 1,3-substitution defines spatial geometry |
| CAS Registry Number | 933795-55-2 | Unique chemical identifier |
| Molecular Formula | C₉H₁₂N₂O | High Fsp³ fraction (6/9 carbons are sp³) |
| Molecular Weight | 164.21 g/mol | Low MW enables fragment-based design |
| SMILES String | O=C1CC(N2N=CC=C2)CCC1 | Computable topological representation |
| InChIKey | PETSOAKZLYHGNY-UHFFFAOYSA-N | Standardized database querying |
| H-Bond Donors | 0 | Enhances passive membrane permeability |
| H-Bond Acceptors | 2 | Facilitates kinase hinge-region binding |
Mechanistic Utility in Drug Discovery
The architectural brilliance of CAS 933795-55-2 lies in the orthogonal utility of its two primary structural domains.
The Pyrazole Pharmacophore
Pyrazoles are ubiquitous in FDA-approved drugs (e.g., Ruxolitinib, Celecoxib) due to their profound metabolic stability and their ability to act as bioisosteres for amides and phenols. In the context of kinase inhibition, the sp² nitrogen of the pyrazole ring acts as a potent hydrogen-bond acceptor, frequently anchoring the molecule to the ATP-binding hinge region of target kinases.
The Cyclohexanone Core
The cyclohexanone ring serves as an electrophilic hub. Unlike terminal alkynes or boronic acids which are restricted to cross-coupling, the ketone allows for stereoselective sp³-sp³ bond formations. By subjecting the ketone to reductive amination, Grignard addition, or Wittig olefination, chemists can generate diverse vectors projecting away from the pyrazole anchor, thereby probing the solvent-exposed regions of a target protein's binding pocket.
Figure 1: JAK/STAT pathway inhibition mechanism by pyrazole-derived pharmacophores.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes built-in analytical checkpoints to confirm causality and prevent the propagation of synthetic errors.
Protocol A: Reductive Amination of CAS 933795-55-2
This protocol converts the ketone into a secondary amine, a highly common linkage in medicinal chemistry. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) due to its mild nature and superior chemoselectivity.
Step-by-Step Methodology:
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Imine Formation: Dissolve CAS 933795-55-2 (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
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Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for gentle heating (up to 80°C) if the primary amine is sterically hindered. Add glacial acetic acid (1.0 eq) to protonate the ketone oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack.
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Validation Checkpoint 1 (FT-IR/TLC): Stir for 2 hours at room temperature. Before adding the reducing agent, analyze an aliquot via FT-IR.
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Self-Validation: The disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the emergence of an imine C=N stretch (~1650 cm⁻¹) validates complete conversion. This prevents the reducing agent from prematurely reducing unreacted starting material into an off-target secondary alcohol.
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Reduction: Cool the reaction to 0°C and add NaBH(OAc)₃ (1.5 eq) portion-wise.
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Causality: The electron-withdrawing acetate groups on the borohydride reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the highly electrophilic iminium ion while leaving any trace unreacted ketone intact.
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Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃.
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Causality: The basic quench neutralizes the acetic acid and hydrolyzes unreacted borohydride species, deprotonating the newly formed secondary amine and driving it into the organic layer for efficient extraction.
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Validation Checkpoint 2 (LC-MS): Analyze the purified organic layer.
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Self-Validation: The presence of the [M+H]⁺ peak corresponding to the target secondary amine confirms successful functionalization.
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Figure 2: Reductive amination workflow of CAS 933795-55-2 detailing intermediate validation.
Protocol B: Grignard Addition for Tertiary Alcohol Synthesis
This protocol is utilized to create a sterically hindered, sp³-rich tertiary alcohol, which can act as a rigid structural spacer in a drug molecule.
Step-by-Step Methodology:
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System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.
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Causality: Grignard reagents (R-MgBr) are exceptionally strong nucleophiles and bases. Even trace atmospheric moisture will irreversibly protonate the reagent, destroying it and yielding an inert alkane.
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Addition: Dissolve CAS 933795-55-2 (1.0 eq) in anhydrous THF and cool to -78°C using a dry ice/acetone bath. Add the Grignard reagent (1.2 eq) dropwise.
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Causality: The cryogenic temperature serves a dual purpose: it controls the highly exothermic nucleophilic addition and suppresses the competing enolization of the cyclohexanone ring, which would otherwise result in an unreactive enolate and recovery of the starting ketone.
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Validation Checkpoint (¹³C NMR): Following a saturated NH₄Cl quench and standard extraction, analyze the crude product via ¹³C NMR.
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Self-Validation: The complete disappearance of the downfield ketone carbonyl carbon signal (~210 ppm) and the emergence of a new quaternary sp³ carbon signal (~70-75 ppm) definitively validates the successful formation of the tertiary alcohol.
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References
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Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Synthesis, Pharmacological Activities and Physicochemical Properties of Pyrazole Derivatives Source: Molecules (MDPI / PubMed Central) URL: [Link]
